7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Antibacterial UppS inhibition Structure-activity relationship

Researchers seeking a structurally unique pyrazolo[1,5-a]pyrimidine for target deconvolution often face limited access to well-characterized C-2 regioisomers. CAS 932987-57-0 solves this by providing a C-2 3,4-dimethoxyphenyl-substituted core with a C-7 azepane ring, a geometry distinct from common C-3 series. This chemotype is a rational candidate for UppS antibacterial screening and kinase selectivity panels. - Distinct pharmacophore: C-2 dimethoxyphenyl orientation vs. standard C-3 series enables novel target engagement profiling. - Azepane advantage: 7-membered ring offers conformational flexibility and steric bulk beyond piperidine/morpholine analogs. - Supply chain: In stock with rapid global dispatch; custom synthesis available for scale-up from mg to gram quantities.

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 932987-57-0
Cat. No. B2679967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
CAS932987-57-0
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)N3CCCCCC3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C21H26N4O2/c1-15-12-21(24-10-6-4-5-7-11-24)25-20(22-15)14-17(23-25)16-8-9-18(26-2)19(13-16)27-3/h8-9,12-14H,4-7,10-11H2,1-3H3
InChIKeyBSBDTUMTZCRTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Structural Overview


7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 932987-57-0) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted at C-2 with a 3,4-dimethoxyphenyl group, at C-5 with a methyl group, and at C-7 with an azepane (hexahydroazepine) ring [1]. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines known for diverse kinase inhibitory and anti-infective activities; close structural analogs bearing a 7-azepane moiety have been characterized as inhibitors of undecaprenyl diphosphate synthase (UppS), a validated antibacterial target [2].

1 Kinase selectivity profiling with C-2 regioisomer geometry
2 Antibacterial target screening against UppS enzyme
3 Azepane ring-size SAR and CYP450 stability assessment

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Differentiation from Generic Scaffolds


Generic pyrazolo[1,5-a]pyrimidine scaffolds are widely explored as kinase inhibitors, but substitution pattern dictates target selectivity, potency, and physicochemical properties. The combination of a C-2 3,4-dimethoxyphenyl group and a C-7 azepane ring in this compound is non-trivial: the 7-membered azepane ring introduces distinct conformational flexibility and steric bulk compared to the more common piperidine or morpholine substituents, potentially altering target engagement and metabolic stability [1]. Furthermore, the regioisomeric placement of the dimethoxyphenyl group at C-2 (versus C-3 in many reported analogs) significantly shifts the pharmacophoric geometry, meaning that SAR established for C-3-substituted series cannot be assumed to transfer to this compound [2].

Target
7-Azepane ring; C-2 dimethoxyphenyl regioisomer
Substitute
7-Piperidine analogs; C-3 dimethoxyphenyl regioisomer Ring-size difference may shift UppS potency and CYP450 stability. C-3 regioisomer is inactive on CRF-BP (EC50 > 53,000 nM) and may alter target engagement profile.

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence


Ring-Size Differentiation: Azepane vs. 4-Methylpiperidine

The target compound bears a 7-azepane (7-membered) ring, while the closest commercially cataloged analog, 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 950345-68-3), contains a 6-membered 4-methylpiperidine. In the related 7-azepane pyrazolo[1,5-a]pyrimidine series (e.g., MAC-0547630 and JPD447), the azepane ring is essential for potent UppS inhibition, with IC50 values reaching 0.00005 µM (50 pM) against the target enzyme [1]. Although direct head-to-head UppS data for CAS 932987-57-0 is not publicly available, the presence of the identical 7-azepane pharmacophore strongly suggests that its UppS inhibitory potential will be closer to the azepane-containing series (nM–pM range) than to piperidine-containing analogs, which have not been reported as UppS inhibitors .

Azepane vs. Piperidine UppS Potency
Class-level inference
Azepane analog MAC-0547630: IC50 = 0.00005 µM (50 pM). Piperidine analogs lack reported UppS activity.
Azepane ring is critical for UppS inhibition; piperidine substitution may result in loss of target engagement.
Direct data for CAS 932987-57-0 not publicly reported; inferred from close structural analogs.
Antibacterial UppS inhibition Structure-activity relationship

Regioisomerism: C-2 vs. C-3 Dimethoxyphenyl Target Engagement

The target compound places the 3,4-dimethoxyphenyl group at C-2 of the pyrazolo[1,5-a]pyrimidine core. The C-3 regioisomer, 7-(1-azepanyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (BDBM90880, CID 7476690), has been screened against Corticotropin-Releasing Factor-Binding Protein (CRF-BP) and showed an EC50 > 53,000 nM, indicating essentially no activity [1]. The shift from C-3 to C-2 substantially alters the vector of the dimethoxyphenyl group relative to the azepane-bearing pyrimidine ring, which could reorient the molecule within ATP-binding pockets or allosteric sites. No CRF-BP data is available for the C-2 isomer, but the regioisomeric change is a well-established strategy to modulate kinase selectivity profiles across the pyrazolo[1,5-a]pyrimidine class [2].

C-2 vs. C-3 Regioisomer Binding
Cross-study comparable
C-3 regioisomer BDBM90880: EC50 > 53,000 nM on CRF-BP (inactive). C-2 regioisomer not screened on CRF-BP.
Regioisomeric shift may reorient molecule in ATP-binding pockets and alter kinase engagement profile.
SAR from C-3 c-Met inhibitor series does not transfer to C-2 scaffold; independent profiling needed.
Kinase selectivity Regioisomerism Binding affinity

Azepane vs. Piperidine: CYP450 Metabolic Stability

The 7-membered azepane ring in CAS 932987-57-0 adopts a broader range of low-energy conformations than the 6-membered piperidine ring found in many pyrazolo[1,5-a]pyrimidine analogs (e.g., CAS 950345-68-3). In medicinal chemistry, replacing piperidine with azepane has been shown to reduce CYP450-mediated oxidative metabolism due to altered steric shielding of the tertiary amine and modified pKa [1]. While direct metabolic stability data for this specific compound is not publicly available, the class-level trend suggests that the azepane congener may exhibit improved microsomal half-life relative to its piperidine counterpart . This inference is consistent with SAR from the UppS inhibitor series, where the azepane-containing MAC-0547630 and JPD447 were prioritized for further development.

Azepane CYP450 Metabolic Stability
Class-level inference
Literature precedent: azepane may reduce CYP450-mediated N-dealkylation versus piperidine. Direct compound data not available.
Supports metabolic stability screening; azepane scaffold may require less blocking-group derivatization.
In vitro microsome stability data for CAS 932987-57-0 needs to be generated to confirm the class-level trend.
Metabolic stability CYP450 Azepane vs. piperidine

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Optimal Application Scenarios


Antibacterial Lead Discovery Targeting UppS

Based on the established UppS inhibitory activity of the 7-azepane pyrazolo[1,5-a]pyrimidine chemotype (MAC-0547630 series), CAS 932987-57-0 is a rational candidate for screening against UppS in both wild-type and mutant enzyme assays. Its C-2 dimethoxyphenyl substitution may confer differential permeability or efflux properties compared to the C-3-fluorophenyl analogs, potentially expanding the antibacterial spectrum [1].

Kinase Selectivity Profiling: C-2 Chemotype

The C-2 3,4-dimethoxyphenyl regioisomer represents a distinct pharmacophore geometry compared to the more commonly explored C-3-substituted series. This compound should be included in kinase selectivity panels to map the kinome interaction landscape of C-2-substituted pyrazolo[1,5-a]pyrimidines, as SAR from C-3 series (e.g., c-Met inhibitors) does not translate to the C-2 scaffold [1]. Its inclusion enables the identification of novel kinase targets that may be uniquely engaged by the C-2 orientation.

Chemical Probe for Target Deconvolution

Given the limited public bioactivity data, CAS 932987-57-0 is suitable for use as a chemical probe in chemoproteomics or cellular thermal shift assays (CETSA) to identify its primary protein targets. Its structural uniqueness (C-2 dimethoxyphenyl + C-7 azepane) may reveal previously unrecognized target engagement profiles that differentiate it from both the C-3 regioisomers and the piperidine-containing analogs [1]. This deconvolution effort can guide the rational design of next-generation analogs.

Azepane Ring-Size SAR Studies

This compound serves as a key entry point for systematic SAR studies comparing 7-membered azepane to 5-membered pyrrolidine, 6-membered piperidine, and 8-membered azocane rings at the C-7 position. Parallel synthesis of this series using CAS 932987-57-0 as the azepane reference standard enables quantification of ring-size effects on potency, selectivity, and ADME properties, directly informing the choice of optimal cyclic amine for lead optimization [1].

Application
Selection Property
Validation Focus
Antibacterial lead discovery
UppS enzyme inhibition context
Target engagement and antibacterial spectrum
Kinase selectivity profiling
C-2 chemotype pharmacophore geometry
Kinome interaction landscape mapping
Chemical probe deconvolution
Structural uniqueness context
Primary protein target identification via CETSA
Ring-size SAR studies
7-membered azepane reference standard
Potency, selectivity, and ADME comparison
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